An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethynyl-4-dodecyloxybenzene
An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethynyl-4-dodecyloxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Ethynyl-4-dodecyloxybenzene, a molecule of interest in medicinal chemistry and materials science. The document details a reliable synthetic pathway, experimental protocols, and expected characterization data, presented in a format tailored for scientific professionals.
Synthetic Pathway
The synthesis of 1-Ethynyl-4-dodecyloxybenzene is most effectively achieved through a two-step process. The first step involves the Williamson ether synthesis to produce the intermediate, 4-dodecyloxybenzaldehyde. The subsequent step employs the Corey-Fuchs reaction to convert the aldehyde functionality into a terminal alkyne.[1][2][3][4][5]
Synthesis of 4-dodecyloxybenzaldehyde
The synthesis of 4-dodecyloxybenzaldehyde is accomplished by the reaction of 4-hydroxybenzaldehyde with 1-bromododecane in the presence of a base.[6]
Reaction:
4-hydroxybenzaldehyde + 1-bromododecane --(K₂CO₃, DMF)--> 4-dodecyloxybenzaldehyde
Synthesis of 1-Ethynyl-4-dodecyloxybenzene via Corey-Fuchs Reaction
The Corey-Fuchs reaction provides a robust method for the conversion of 4-dodecyloxybenzaldehyde into the desired terminal alkyne, 1-Ethynyl-4-dodecyloxybenzene.[1][2][3][4][5] This two-step, one-pot reaction first converts the aldehyde to a dibromo-olefin, which is then treated with a strong base to yield the terminal alkyne.
Reaction:
4-dodecyloxybenzaldehyde --(1. CBr₄, PPh₃; 2. n-BuLi)--> 1-Ethynyl-4-dodecyloxybenzene
Experimental Protocols
Synthesis of 4-dodecyloxybenzaldehyde
Materials:
-
4-hydroxybenzaldehyde
-
1-bromododecane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a solution of 4-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add 1-bromododecane (1.1 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-dodecyloxybenzaldehyde.
Synthesis of 1-Ethynyl-4-dodecyloxybenzene
Materials:
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
4-dodecyloxybenzaldehyde
-
Anhydrous dichloromethane (DCM)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Step A: Formation of the Dibromo-olefin:
-
To a solution of triphenylphosphine (4.0 eq) in anhydrous DCM at 0 °C, add carbon tetrabromide (2.0 eq) portion-wise.
-
Stir the resulting dark red mixture at 0 °C for 30 minutes.
-
Add a solution of 4-dodecyloxybenzaldehyde (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Add hexane to the residue, triturate, and filter to remove triphenylphosphine oxide.
-
Concentrate the filtrate and purify by column chromatography on silica gel to yield 1-(2,2-dibromovinyl)-4-dodecyloxybenzene.
-
-
Step B: Formation of the Terminal Alkyne:
-
Dissolve the dibromo-olefin from Step A in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium (2.2 eq) to the solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-Ethynyl-4-dodecyloxybenzene.
-
Data Presentation
Quantitative Data for Synthesis
| Compound | Starting Material | Reagents | Solvent | Yield (%) |
| 4-dodecyloxybenzaldehyde | 4-hydroxybenzaldehyde | 1-bromododecane, K₂CO₃ | DMF | 85-95 |
| 1-Ethynyl-4-dodecyloxybenzene | 4-dodecyloxybenzaldehyde | CBr₄, PPh₃, n-BuLi | DCM, THF | 70-85 |
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | FT-IR (cm⁻¹) |
| 4-dodecyloxybenzaldehyde | C₁₉H₃₀O₂ | 290.44 | White to off-white solid | 9.87 (s, 1H), 7.83 (d, 2H), 7.00 (d, 2H), 4.03 (t, 2H), 1.81 (m, 2H), 1.45-1.26 (m, 18H), 0.88 (t, 3H) | 190.8, 164.4, 132.0, 129.9, 114.8, 68.4, 31.9, 29.6, 29.5, 29.3, 29.1, 26.0, 22.7, 14.1 | 2918, 2850, 1685, 1600, 1578, 1255, 1160 |
| 1-Ethynyl-4-dodecyloxybenzene | C₂₀H₃₀O | 286.45 | Colorless oil or low melting solid | 7.40 (d, 2H), 6.83 (d, 2H), 4.00 (t, 2H), 3.00 (s, 1H), 1.79 (m, 2H), 1.45-1.26 (m, 18H), 0.88 (t, 3H) | 159.0, 133.5, 114.5, 113.8, 83.5, 77.2, 68.1, 31.9, 29.6, 29.5, 29.3, 29.1, 26.0, 22.7, 14.1 | 3305, 2924, 2853, 2105, 1608, 1509, 1248, 1174 |
Mandatory Visualization
Synthesis Workflow Diagram
Caption: Synthetic pathway for 1-Ethynyl-4-dodecyloxybenzene.
References
- 1. Corey-Fuchs Reaction [organic-chemistry.org]
- 2. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 5. Corey-Fuchs Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 4-(Dodecyloxy)benzaldehyde | 24083-19-0 | Benchchem [benchchem.com]
